Potassium carbonate-13C

Descripción

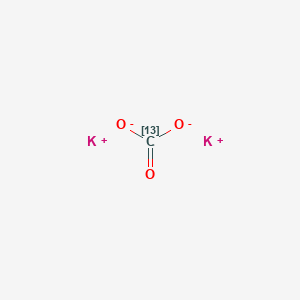

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

dipotassium;oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-GOCMCNPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CK2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503902 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.198 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122570-45-0 | |

| Record name | Dipotassium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122570-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Isotopic Enrichment of Potassium Carbonate 13c

Isotopic Synthesis Routes for Potassium Carbonate-13C

This compound (K₂¹³CO₃) is a stable, isotopically labeled compound that serves as a crucial reagent in various scientific fields, including organic synthesis and metabolic research. pubcompare.aimedchemexpress.com Its synthesis involves the incorporation of the carbon-13 isotope into the carbonate molecule, a process that can be achieved through several specialized methods.

Carbon-13 Dioxide Integration via Carbonation of Alkali Precursors

A primary and economically viable method for the synthesis of this compound involves the direct reaction of carbon-13 labeled carbon dioxide (¹³CO₂) with a suitable potassium-containing alkali precursor. chemrxiv.orgacs.org The most common precursor is potassium hydroxide (B78521) (KOH). The carbonation process is typically carried out by bubbling ¹³CO₂ gas through an aqueous solution of potassium hydroxide. The reaction proceeds as follows:

2KOH + ¹³CO₂ → K₂¹³CO₃ + H₂O

This method allows for the efficient and direct incorporation of the ¹³C isotope into the carbonate salt. The resulting this compound can then be isolated from the aqueous solution.

Controlled Aqueous Precipitation for Isotopic Incorporation

The synthesis of isotopically labeled carbonates, including this compound, can be achieved through controlled aqueous precipitation. kjssf.org This method involves the careful manipulation of experimental conditions such as pH, the presence of a headspace, and the purity of the water used to facilitate the precipitation of the desired carbonate salt from a solution containing the ¹³C isotope source. kjssf.org The process typically involves raising the pH of the solution to shift the carbonate equilibrium towards the formation of carbonate ions (CO₃²⁻), which then precipitate with divalent metal cations. kjssf.org While often applied for analytical purposes to determine the isotopic ratio of dissolved inorganic carbon, the principles of controlled precipitation can be adapted for the preparative synthesis of this compound. kjssf.org The choice of precipitating agent and the precise control of pH are critical factors in ensuring high isotopic incorporation and purity of the final product. kjssf.org

Directed Application of this compound in Precision Isotopic Labeling

The utility of this compound extends to its application as a ¹³C-labeling agent in a variety of advanced organic synthesis applications. Its ability to introduce a specific carbon isotope into a molecule allows for detailed mechanistic studies and the production of standards for analytical chemistry. northeastern.edunih.gov

Regioselective Carbon-13 Labeling in Organic Synthesis

This compound is a valuable reagent for the regioselective introduction of a carbon-13 label into organic molecules. nih.gov This is particularly useful in complex syntheses where the precise location of the isotopic label is critical for subsequent analytical or mechanistic investigations. northeastern.edu For instance, K₂¹³CO₃ can be used as a nucleophilic source of the ¹³C-labeled carbonyl group in the synthesis of various compounds. nih.gov The ability to control the exact position of the ¹³C atom within a molecule is a significant advantage for researchers studying reaction pathways and molecular structures. northeastern.edunih.gov

Stereochemical Probing through Isotopic Tagging

Isotopic labeling with ¹³C, facilitated by reagents like this compound, is a powerful technique for probing the stereochemistry of molecules. nih.govuni-frankfurt.de By selectively introducing a ¹³C atom, it becomes possible to use advanced NMR spectroscopic techniques to elucidate the three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.net The presence of the ¹³C nucleus provides additional NMR-active centers, allowing for the determination of through-bond and through-space correlations that can define the stereochemical relationships between different parts of the molecule. uni-frankfurt.de This is particularly valuable in the study of complex natural products and pharmaceuticals where stereochemistry plays a critical role in biological activity.

Synthesis of Phenols via 13C-Labeled Carbonate Esters

A notable application of this compound is in the synthesis of ¹³C-labeled phenols. chemrxiv.orgacs.org This is achieved through the preparation of an intermediate, a ¹³C-labeled carbonate ester, which then participates in a cyclization reaction to form the phenol (B47542) ring with the ¹³C label at a specific position. chemrxiv.orgacs.orguchicago.edu

A key intermediate in this process is dibenzyl carbonate-carbonyl-¹³C, which can be synthesized from potassium carbonate-¹³C and benzyl (B1604629) chloride. acs.orguchicago.edu This reaction is often facilitated by the use of phase transfer catalysts to improve the yield and reproducibility. chemrxiv.orgacs.org The resulting ¹³C-labeled dibenzyl carbonate then serves as the one-carbon synthon in a formal [5+1] cyclization reaction with a 1,5-dibromo-1,4-pentadiene precursor to produce 1-¹³C labeled phenols. chemrxiv.orgacs.org This method has been successfully used to prepare a variety of substituted phenols with high isotopic enrichment. chemrxiv.orguchicago.edu

| Precursor | Reagent | Product | Application |

| Potassium carbonate-¹³C | Benzyl chloride | Dibenzyl carbonate-carbonyl-¹³C | Intermediate for ¹³C-labeled phenol synthesis |

| 1,5-dibromo-1,4-pentadiene | Dibenzyl carbonate-carbonyl-¹³C | 1-¹³C labeled phenols | Isotopic labeling for NMR and MRI studies |

This synthetic strategy provides a direct and efficient route to isotopically labeled phenols, which are valuable tools in various research areas, including as probes for hyperpolarized MRI. chemrxiv.orguchicago.edu

Heterocyclic Compound Synthesis Applications

The utility of potassium carbonate as a base and catalyst in organic synthesis is well-established, facilitating a myriad of cyclization and condensation reactions for the formation of heterocyclic compounds. researchgate.netorganic-chemistry.orgrsc.orgipb.pt By employing Potassium Carbonate-¹³C, the ¹³C isotope can be strategically incorporated into the core structure of these important molecular scaffolds.

A prominent strategy for the synthesis of ¹³C-labeled heterocycles involves the in situ generation of ¹³C-labeled carbon dioxide ([¹³C]CO₂) from Potassium Carbonate-¹³C. This labeled CO₂ can then be utilized as a C1 building block in various carboxylation and cyclization reactions. For instance, a robust method for the late-stage isotopic labeling of pharmaceutically relevant cyclic ureas has been developed using this approach. nih.gov The protocol, which is amenable to all carbon isotopes (¹¹C, ¹³C, and ¹⁴C), relies on the direct functionalization of carbon dioxide. This technique has been successfully applied to label a variety of benzoimidazolones and even unprotected peptides with high efficiency. nih.gov

The direct fixation of CO₂ has also been demonstrated in the C1 functionalization of imidazo (B10784944) heterocycles, providing a mild, one-pot methodology for rapid access to N-heteroaryl substituted 6-, 8-, and 9-membered carbamates. rsc.org This highlights the potential of Potassium Carbonate-¹³C as a source for introducing a labeled carbonyl group into a range of heterocyclic systems.

Furthermore, potassium carbonate is a known catalyst for the synthesis of various other heterocyclic systems. While not always explicitly demonstrated with the ¹³C-labeled variant, the underlying chemical principles support the feasibility of using K₂¹³CO₃. Examples of such syntheses include:

Pyrrolopyrazinones and Pyrrolotriazinones: These fused heterocyclic systems can be synthesized through the cyclization of N-alkyne substituted pyrrole (B145914) derivatives, a reaction that can be mediated by bases like potassium carbonate. beilstein-journals.org

Rhodanine Derivatives: A potassium carbonate-mediated [3 + 2]-cycloaddition reaction of α-halohydroxamates with carbon disulfide provides a route to functionalized rhodanines. organic-chemistry.org

Chalcogenylated Heterocycles: The synthesis of selenochromenes and other chalcogen-containing heterocycles can be achieved through cyclization reactions where potassium carbonate is employed to generate reactive intermediates in situ. rsc.org

The following table summarizes representative examples of heterocyclic compound classes that can be synthesized using methods involving potassium carbonate, with the potential for ¹³C-labeling through the use of K₂¹³CO₃.

| Heterocycle Class | Synthetic Approach | Role of Potassium Carbonate | Potential for ¹³C-Labeling |

| Cyclic Ureas | Staudinger/aza-Wittig reaction with CO₂ | Precursor to [¹³C]CO₂ | Direct incorporation of a ¹³C-carbonyl group nih.gov |

| Carbamates | CO₂ fixation with amino alcohols | Precursor to [¹³C]CO₂ | Introduction of a labeled carbamate (B1207046) functionality rsc.org |

| Pyrrolopyrazinones | Nucleophilic cyclization of N-alkyne pyrroles | Base catalyst | Potential for labeling if a ¹³C source is used in the substrate synthesis beilstein-journals.org |

| Rhodanine Derivatives | [3 + 2] Cycloaddition | Base catalyst | Potential for labeling via a ¹³C-labeled reactant organic-chemistry.org |

Analytical Validation of Isotopic Purity and Enrichment in Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy is a non-destructive technique that provides detailed structural information. For ¹³C-labeled compounds, both ¹H and ¹³C NMR are invaluable.

¹³C NMR: The most direct method for observing the incorporated ¹³C nucleus. The chemical shift of the ¹³C signal confirms its electronic environment and thus its position within the molecule. The intensity of the ¹³C signal relative to natural abundance signals can provide an initial estimate of enrichment. ipb.ptresearchgate.net Furthermore, the presence of ¹³C-¹³C and ¹³C-¹H spin-spin coupling can provide further structural confirmation. ipb.pt

¹H NMR: In the ¹H NMR spectrum of a ¹³C-labeled compound, satellite peaks flanking the main proton signals arise from coupling between the proton and the adjacent ¹³C nucleus. The magnitude of the ¹JCH coupling constant is characteristic of the hybridization of the carbon atom.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to unambiguously assign ¹H and ¹³C signals and confirm the location of the isotopic label. acs.org For complex heterocyclic systems, specialized techniques like the ¹³C{¹⁴N} solid-state NMR "attached nitrogen test" can differentiate between isomers by identifying carbons directly bonded to nitrogen. iastate.edu

Mass Spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and isotopic composition.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS provide highly accurate mass measurements, which can differentiate between isotopologues and confirm the elemental composition. nih.gov This is crucial for distinguishing ¹³C-labeled compounds from other species with similar nominal masses.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques separate mixtures of compounds before they enter the mass spectrometer, allowing for the analysis of individual components in a complex sample. researchgate.netmdpi.com

Isotope Ratio Mass Spectrometry (IRMS): This is the gold standard for accurately determining isotopic enrichment. ub.eduresearchgate.net The sample is combusted to CO₂, and the ratio of ¹³CO₂ to ¹²CO₂ is measured with very high precision. This allows for the calculation of the delta value (δ¹³C) and the atom percent excess of ¹³C.

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion, MS/MS provides structural information. In ¹³C-labeled compounds, the fragmentation pattern can reveal the location of the label within the molecule, as fragments containing the label will exhibit a mass shift. acs.org

The following tables provide illustrative data that would be obtained from the analytical validation of a hypothetical ¹³C-labeled heterocyclic compound.

Table 1: Representative ¹³C NMR Data for a Labeled Heterocycle

| Carbon Atom | Chemical Shift (δ, ppm) (Natural Abundance) | Chemical Shift (δ, ppm) (¹³C-Labeled) | Key Observation |

| C-1 | 25.4 | 25.4 | Unlabeled position |

| C-2 | 120.1 | 120.1 | Unlabeled position |

| C-3 | 115.8 | 115.8 | Unlabeled position |

| C-4 (Carbonyl) | 165.2 | 165.2 | Intense signal confirming ¹³C enrichment at the carbonyl position |

| C-5 | 135.7 | 135.7 | Unlabeled position |

Table 2: Illustrative Mass Spectrometry Data for a ¹³C-Labeled Compound

| Ion | Theoretical m/z (Unlabeled) | Observed m/z (Unlabeled) | Theoretical m/z (¹³C₁-Labeled) | Observed m/z (¹³C₁-Labeled) | Isotopic Enrichment (Atom % ¹³C) |

| [M+H]⁺ | 215.0871 | 215.0873 | 216.0905 | 216.0908 | 98.5 |

| Fragment A | 187.0922 | 187.0921 | 188.0956 | 188.0954 | 98.5 |

| Fragment B | 159.0973 | 159.0975 | 159.0974 | 159.0976 | 1.1 (Natural Abundance) |

Fragment A contains the ¹³C label, while Fragment B does not, confirming the position of the label.

Spectroscopic Characterization and Computational Modeling of Potassium Carbonate 13c Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Potassium Carbonate-13C

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive technique for probing the molecular structure, electronic environment, and dynamic behavior of potassium carbonate systems enriched with the ¹³C isotope. This method provides detailed insights at the atomic level, which are crucial for understanding both the static properties of the solid material and the complex reaction mechanisms in solution. The use of ¹³C labeling enhances the signal intensity, enabling precise measurements that would otherwise be challenging due to the low natural abundance of the ¹³C nucleus.

In the solid state, ¹³C NMR spectroscopy is instrumental in characterizing the carbonate anion (CO₃²⁻) within the crystal lattice of potassium carbonate (K₂CO₃). It provides a direct probe of the local structural and electronic environments surrounding the carbon atom.

The chemical shift of a nucleus in a molecule is not an isotropic value but a second-rank tensor, which describes the orientation dependence of the shielding with respect to the external magnetic field. In solid-state NMR experiments on powdered samples, this anisotropy is manifested as a characteristic powder pattern. By analyzing this pattern, the principal values of the ¹³C chemical shift tensor (δ₁₁, δ₂₂, δ₃₃) can be determined. These values provide a detailed three-dimensional picture of the electronic environment around the carbon nucleus.

Research conducted on solid potassium carbonate has successfully measured these principal values through solid-state NMR experiments. nih.gov The experimental values for the ¹³C chemical shift tensor in K₂CO₃ are presented in the table below. These experimental findings are crucial for validating theoretical models and understanding the electronic structure of the carbonate ion within its crystalline environment. nih.govresearchgate.net

Table 1: Experimental and Calculated ¹³C Chemical Shift Tensor Principal Values (in ppm) for Potassium Carbonate (K₂CO₃)

| Principal Component | Experimental Value (ppm) nih.gov | Calculated Value (Isolated Anion) (ppm) nih.gov | Calculated Value (Embedded Ion Method) (ppm) nih.gov |

|---|---|---|---|

| δ₁₁ | 227.1 | 223.3 | 227.8 |

| δ₂₂ | 227.1 | 223.3 | 227.8 |

| δ₃₃ | 57.8 | 59.8 | 57.9 |

| δᵢₛₒ (Isotropic) | 170.7 | 168.8 | 171.2 |

The orientation of these tensors within the molecular frame of the carbonate anion has also been assigned using quantum chemical calculations. nih.gov This information complements the principal values by linking the electronic shielding to the specific geometry of the anion within the crystal.

While quantum chemical calculations on isolated ions provide a good starting point for understanding chemical shift tensors, they often fail to fully reproduce experimental values observed in ionic crystals. This discrepancy arises because calculations on isolated ions neglect the significant electrostatic effects exerted by the surrounding ions in the crystal lattice. nih.gov

To address this, the embedded ion method (EIM) has been employed. nih.govresearchgate.net This computational technique simulates the electrostatic crystal potential, also known as the Madelung potential, by surrounding the quantum mechanically treated anion with a large, finite array of point charges. uic.edu This approach provides a more realistic model of the ionic solid. nih.gov

For potassium carbonate, applying the embedded ion method resulted in a considerable improvement in the correlation between calculated and experimental ¹³C chemical shift tensor values. nih.govnih.gov As shown in Table 1, the EIM calculations yield principal values that are in much closer agreement with the experimental data compared to calculations performed on the isolated carbonate anion. This highlights the critical role of the electrostatic crystal potential in determining the electronic environment and, consequently, the NMR spectroscopic properties of the carbonate anion in the solid state. nih.gov

In aqueous solutions, ¹³C NMR is an invaluable tool for studying the dynamics of chemical processes involving potassium carbonate, particularly its role in carbon dioxide capture technologies.

Aqueous solutions of potassium carbonate are widely used as solvents for capturing CO₂ from industrial gas streams. The underlying chemistry involves the reaction of dissolved CO₂ with water and the carbonate ion to form bicarbonate (HCO₃⁻). The equilibrium between these species is central to the absorption and desorption process.

¹³C NMR spectroscopy allows for the real-time, non-invasive monitoring of this mechanism. epa.govresearchgate.net By tracking the ¹³C-labeled species, researchers can directly observe the conversion of carbonate to bicarbonate as CO₂ is absorbed into the solution. ntnu.nocdnsciencepub.com The chemical shifts for aqueous CO₂, bicarbonate, and carbonate are distinct, allowing for their unambiguous identification in the NMR spectrum. cdnsciencepub.com Studies have utilized ¹³C NMR to investigate the CO₂ absorption mechanism in aqueous potassium carbonate solutions, often blended with promoters like amines to enhance reaction rates. epa.govresearchgate.netacs.org These investigations provide critical insights into the reaction pathways and kinetics, which are essential for optimizing CO₂ capture processes. researchgate.net

Beyond qualitative tracking, ¹³C NMR provides a powerful method for quantitative analysis of the different carbon-containing species in solution. ntnu.noresearchgate.net The area of each peak in a properly acquired ¹³C NMR spectrum is directly proportional to the concentration of the corresponding species. This allows for the determination of the relative and absolute concentrations of dissolved CO₂, carbonate, and bicarbonate at various stages of CO₂ loading. researchgate.netresearchgate.net

This quantitative speciation is crucial for developing and validating thermodynamic models of CO₂ solubility in potassium carbonate solutions. ntnu.no For instance, in studies of blended amine-potassium carbonate solvents, ¹³C NMR has been used to quantify the distribution of carbon among carbonate, bicarbonate, and various amine-derived carbamate (B1207046) species. epa.govresearchgate.net This detailed speciation data is vital for understanding the role of each component in the absorption process and for designing more efficient solvent systems. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Species in Aqueous Carbonate-Bicarbonate Systems

| Species | Typical Chemical Shift Range (ppm) (Relative to TMS) |

|---|---|

| Aqueous CO₂ | ~125.9 cdnsciencepub.com |

| Bicarbonate (HCO₃⁻) | ~161.3 cdnsciencepub.com |

| Carbonate (CO₃²⁻) | ~169.5 cdnsciencepub.com |

Note: Exact chemical shifts can vary with pH, ionic strength, and temperature. cdnsciencepub.com

Solution-State 13C NMR for Dynamic Process Monitoring

Advanced Vibrational Spectroscopy (FTIR and Raman) for Structural Insight

Fourier Transform Infrared (FTIR) and Raman spectroscopy are pivotal non-destructive techniques for probing the vibrational modes of molecules. In the context of this compound, these methods offer detailed insights into the local environment of the carbonate ion, its bonding, and its position within a material's structure.

FTIR spectroscopy is particularly effective in identifying where and how carbonate ions substitute into a host crystal lattice. In complex materials like potassium-carbonate co-substituted hydroxyapatites, the carbonate ion can occupy two different lattice sites: A-type substitution on hydroxyl (OH⁻) sites and B-type substitution on phosphate (B84403) (PO₄³⁻) sites. rsc.org

Heating these substituted materials can enhance the resolution of the FTIR spectra, making the distinct contributions from A-type and B-type carbonate substitution more apparent in the v₂ and v₃ carbonate vibrational regions. rsc.org For instance, studies on K-CO₃ co-substituted apatites show that FTIR analysis can track the intended increase in carbonate content within the material's structure. rsc.org The correlation between the measured carbonate content and the peak area or intensity ratios from FTIR spectra allows for quantification. researchgate.net This is crucial for understanding how co-substitution with an alkali ion like potassium (K⁺) can facilitate higher carbonate incorporation into the apatite structure. rsc.org

The following table summarizes the typical FTIR regions used to identify carbonate substitution types in such systems.

| Substitution Type | Vibrational Region | Approximate Wavenumber (cm⁻¹) | Reference |

| A-type (on OH⁻ site) | v₃ Carbonate | 1545 | rsc.org |

| B-type (on PO₄³⁻ site) | v₃ Carbonate | 1410 - 1455 | rsc.orgresearchgate.net |

| B-type (on PO₄³⁻ site) | v₂ Carbonate | 865 - 872 | researchgate.net |

| Absorbed Water | H-O-H Bending | ~1640 | rsc.org |

Raman spectroscopy provides complementary information to FTIR, particularly regarding symmetric stretching modes. The Raman spectrum of potassium carbonate exhibits several distinct bands corresponding to the internal vibrational modes of the carbonate ion (CO₃²⁻) and external modes involving the potassium cation. rdrs.ro The use of ¹³C-labeled potassium carbonate allows for the precise assignment of these modes, as the isotopic substitution induces a predictable shift in the vibrational frequencies of the carbon-containing group.

A detailed analysis of the Raman spectrum of synthetic potassium carbonate reveals bands for the symmetric stretching mode (ν₁), the doubly degenerate symmetric bending mode (ν₄), and the asymmetric stretching mode (ν₃). rdrs.ro The presence of multiple bands for a single mode, such as the ν₁ symmetric stretch, can be attributed to the existence of different molecular structures or coordination environments in the solid state. rdrs.ro

In aqueous solutions containing isotopic variants, Raman spectroscopy can distinguish between different carbonate species. For example, a study of the carbon dioxide-water system using ¹³C-enriched K₂CO₃ identified specific Raman peaks for the carbonate ion (CO₃²⁻) at approximately 1067 cm⁻¹ and the bicarbonate ion (HCO₃⁻) at 1017 cm⁻¹. cdnsciencepub.com

The table below details the observed Raman bands for potassium carbonate.

| Measured Band (cm⁻¹) | Assignment | Vibrational Mode | Reference |

| 1063, 1026 | Symmetric Stretch | ν₁ (A'₁) | rdrs.ro |

| 1426, 1374 | Asymmetric Stretch | ν₃ (E') | rdrs.ro |

| 702, 677 | Symmetric Bending | ν₄ (E') | rdrs.ro |

| 484, 287, 237 | External Vibration | T(K,CO₃) | rdrs.ro |

Synergistic Application of X-ray Diffraction with Spectroscopic Data for Solid-State Characterization

While vibrational spectroscopy excels at revealing information about chemical bonds and functional groups, X-ray Diffraction (XRD) is essential for determining the long-range crystalline order and phase composition of solid-state materials. The synergistic use of XRD with FTIR and Raman spectroscopy provides a comprehensive understanding of a material's structure from the atomic to the macroscopic level.

XRD analysis of potassium carbonate-containing composites confirms the crystalline phase of K₂CO₃ and can track changes in this structure during chemical or physical processes. utwente.nl For example, in studies of K₂CO₃ supported on other materials, XRD patterns show that the crystalline phase of potassium carbonate can be preserved, indicating that the support material does not disrupt its fundamental structure. utwente.nl Furthermore, XRD can be used to monitor structural changes during hydration and dehydration cycles, revealing shifts in peak positions that suggest changes in the interplanar spacing of the crystal lattice. utwente.nlacs.org The technique is also used to determine crystallite sizes from the broadening of diffraction peaks, which can be correlated with the material's loading on a support. acs.org

This structural information from XRD complements spectroscopic data by providing a framework for interpreting the vibrational modes. For instance, XRD can identify the presence of multiple crystalline phases or changes in the lattice (e.g., K₂CO₃, KHCO₃, or K₂CO₃·1.5H₂O), which would correspond to different vibrational environments observed in FTIR or Raman spectra. utwente.nlacs.org This combined approach is critical for characterizing catalysts, sorbents, and other functional materials where both the crystal phase and the surface chemistry are important. acs.orgmdpi.com

The following table outlines the complementary information provided by XRD and vibrational spectroscopy for the characterization of solid-state potassium carbonate systems.

| Technique | Information Provided | Examples |

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, crystallite size, lattice parameters. | Identifying phases like K₂CO₃, KHCO₃, and K₂CO₃·1.5H₂O; calculating crystallite size from peak broadening; observing shifts in diffraction peaks during cycling. utwente.nlacs.orgacs.org |

| Vibrational Spectroscopy (FTIR/Raman) | Chemical bonding, functional groups, molecular symmetry, local coordination environment. | Identifying carbonate substitution sites (A-type vs. B-type); analyzing vibrational modes (stretching, bending); distinguishing between CO₃²⁻ and HCO₃⁻. rsc.orgrdrs.rocdnsciencepub.com |

Mechanistic Investigations and Catalytic Dynamics Involving Potassium Carbonate 13c

Unraveling Reaction Pathways through Carbon-13 Tracing

The incorporation of a carbon-13 nucleus in the carbonate anion allows its journey to be monitored using techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govspectrabase.com This enables the precise mapping of bond-forming and bond-breaking events, offering definitive evidence for proposed reaction mechanisms.

Potassium carbonate is a promising sorbent for direct air capture (DAC) of carbon dioxide, a process critical for mitigating global warming. acs.orgnih.govwikipedia.org The fundamental chemistry involves the reversible reaction of potassium carbonate with CO₂ in the presence of water to form potassium bicarbonate. nih.gov Isotopic tracing with K₂¹³CO₃ is instrumental in elucidating the nuanced steps of this process.

The capture mechanism is generally understood to occur in two primary steps. eeer.org First, potassium carbonate must be activated by moisture, leading to the formation of a hydrated species such as K₂CO₃·1.5H₂O. eeer.org Subsequently, this activated hydrate (B1144303) reacts with carbon dioxide in a carbonation step to yield potassium bicarbonate (KHCO₃). eeer.org However, some studies suggest that direct carbonation may compete with the hydration reaction pathway. acs.org

By using K₂¹³CO₃ as the sorbent and unlabeled CO₂, researchers can track the ¹³C label to determine if the original carbonate structure is directly involved in intermediate formation beyond simple bicarbonate conversion. Conversely, using unlabeled K₂CO₃ with ¹³CO₂ allows for direct tracking of the captured carbon atom from the gas phase into the solid bicarbonate product and its subsequent release during thermal regeneration. This tracing provides clear insights into the kinetics and equilibrium of the capture and release cycle.

In various catalytic cycles, potassium carbonate does more than act as a simple base; it can be directly involved in the formation of transient intermediates. acs.org The use of K₂¹³CO₃ is crucial for identifying these species and confirming their role in the catalytic pathway. Solid-state ¹³C NMR is a particularly powerful technique for this purpose, as the chemical shift tensors of the carbon-13 nucleus are highly sensitive to its local chemical environment. nih.gov

For instance, in transition-metal-free tandem coupling reactions, potassium carbonate can mediate complex transformations where intermediates are formed and consumed. rsc.org By employing K₂¹³CO₃, the carbon atom from the carbonate can be traced. If it becomes incorporated into an intermediate or product, it can be detected by NMR or mass spectrometry, providing direct evidence of the carbonate's participation. This allows for the validation of proposed mechanisms, such as those involving the formation of specific potassium salts or carbonate esters during the reaction sequence.

The reactivity of potassium carbonate is profoundly influenced by the solvent system, particularly the presence of protic solvents like water. acs.org Water is essential for the CO₂ capture process, as it facilitates the formation of the reactive hydrated intermediate. eeer.org The interaction between the carbonate anion and solvent molecules mediates proton exchange, which is fundamental to its function as a base and its reactivity toward electrophiles like CO₂.

Using K₂¹³CO₃ allows researchers to study these solvent effects at a molecular level. Changes in the ¹³C NMR chemical shift can provide information about the electronic environment of the carbonate carbon as it interacts with the solvent. nih.gov This data helps in understanding how solvent molecules activate the carbonate and facilitate the proton transfers necessary for reactions to proceed. The diffusion of both CO₂ and H₂O into the bulk of solid potassium carbonate particles is a critical, and often rate-limiting, step in sorption processes. acs.org

Fundamental Studies on Potassium Carbonate as a Catalyst

Beyond its role as a stoichiometric reagent or sorbent, potassium carbonate is a widely utilized catalyst in its own right, particularly in heterogeneous systems and as a base catalyst in organic synthesis. nih.gov

To enhance its efficiency, surface area, and stability, potassium carbonate is often dispersed on a solid support material. acs.org The choice of support can significantly influence the catalyst's performance by altering its structural properties or by directly participating in the reaction. acs.org Common supports include carbon, alumina (B75360) (Al₂O₃), and various clays.

Carbon Supports : Carbon-based supports are noted for their high hydrothermal stability, making them suitable for applications like CO₂ capture which involve moisture. acs.org The particle size of the supported K₂CO₃ on carbon has been shown to critically affect the kinetics of CO₂ sorption and the energy required for desorption. nih.govacs.org

Alumina (Al₂O₃) Supports : Alumina has been used as a support for potassium-based catalysts in the transesterification of oils to produce biodiesel. mdpi.com Catalysts are typically prepared by incipient wetness impregnation, followed by calcination. mdpi.com However, at high temperatures, K₂CO₃ can react with oxidic supports like alumina, potentially forming new compounds that alter the catalytic properties. acs.org

Smectite Clay Supports : Smectite clay impregnated with K₂CO₃ has been developed as a cost-effective heterogeneous catalyst for the transcarbonation of glycerol (B35011). nih.gov Characterization suggests that during high-temperature calcination, the K₂CO₃ can decompose to form potassium oxide (K₂O), which is a highly basic and active catalytic species. nih.gov

| Support Material | Preparation Method | Key Findings / Application | Reference |

|---|---|---|---|

| Carbon (KetjenBlack) | Incipient wetness impregnation | Particle size affects CO₂ sorption kinetics; high hydrothermal stability. | acs.orgnih.gov |

| Alumina (Al₂O₃) | Incipient wetness impregnation | Used for biodiesel production via transesterification; potential for reaction between support and K₂CO₃ at high temperatures. | mdpi.com |

| Smectite Clay | Impregnation and calcination | Catalyst for glycerol transcarbonation; K₂CO₃ decomposes to active K₂O species upon calcination. | nih.gov |

Potassium carbonate is a versatile and widely used base in organic synthesis due to its mild basicity, low cost, easy handling, and environmentally friendly nature. alfa-chemistry.comscispace.comtandfonline.com It is effective in a broad range of reactions where a weak, non-nucleophilic base is required.

Scope: The scope of K₂CO₃ as a base catalyst is extensive. It is frequently employed in:

Alkylation, Arylation, and Acylation reactions : Particularly for phenols and other acidic hydroxyl groups. alfa-chemistry.comyoutube.com

Condensation Reactions : Including Aldol, Knoevenagel, and Claisen-Schmidt condensations. alfa-chemistry.comscispace.com

Addition Reactions : Such as Michael additions and the hydrophosphonylation of alkenes. alfa-chemistry.comorganic-chemistry.org

Cyclization and Multi-component Reactions : Facilitating the synthesis of various heterocyclic compounds like chromenes and pyrimidines. scispace.comtandfonline.com

Acid Scavenging : In metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira), K₂CO₃ is used to neutralize acidic byproducts, thereby protecting the catalyst and promoting the reaction. alfa-chemistry.comyoutube.com

Limitations: The primary limitation of potassium carbonate stems from its mild basicity. While this is an advantage in many contexts, preventing side reactions that might occur with stronger bases, it also means that K₂CO₃ is incapable of deprotonating less acidic C-H bonds or other weakly acidic substrates. researchgate.net Reactions requiring very strong bases, such as the deprotonation of simple alkanes or ketones at the alpha-carbon for certain alkylations, necessitate the use of more powerful bases like alkali metal hydroxides, alkoxides, or organometallic reagents.

| Reaction Type | Role of Potassium Carbonate | Example Application | Reference |

|---|---|---|---|

| Alkylation/Arylation | Base | Methylation of phenols | alfa-chemistry.com |

| Condensation (Aldol, Knoevenagel) | Base Catalyst | Synthesis of α,β-unsaturated ketones | alfa-chemistry.comscispace.com |

| Michael Addition | Base Catalyst | Carbon-carbon bond formation | alfa-chemistry.com |

| Hydrophosphonylation | Base Promoter | Nucleophilic addition of phosphites to alkenes | organic-chemistry.org |

| Metal-Catalyzed Couplings (e.g., Suzuki, Heck) | Acid Scavenger | Neutralizes acid byproduct (e.g., HBr, HI) | alfa-chemistry.comyoutube.com |

| Synthesis of Heterocycles | Base Catalyst | Formation of chromenes, pyrimidines, etc. | tandfonline.com |

Influence of Potassium Carbonate-13C on Reaction Kinetics and Selectivity

Potassium carbonate, including its isotopically labeled form Potassium Carbonate-¹³C, serves as a crucial base and catalyst in a variety of organic syntheses, where it significantly influences both the rate of reaction (kinetics) and the preferential formation of a specific product (selectivity). The use of the ¹³C isotope is primarily for mechanistic studies to trace the path of the carbon atom, as its effect on the chemical reactivity, kinetics, and selectivity is generally negligible compared to the unlabeled compound. The compound's primary role is to act as a base for the generation of carbanions from CH-acids, which then participate in reactions like Michael additions and alkylations. researchgate.net

In the Horner–Wadsworth–Emmons reaction, for instance, potassium carbonate is instrumental in the synthesis of α,β-unsaturated amides. The choice of reaction conditions, such as solvent and temperature, in the presence of potassium carbonate has a direct and measurable impact on the product yield and the stereoselectivity (the ratio of E to Z isomers). mdpi.com Optimization of these parameters is key to maximizing the efficiency and selectivity of the reaction. For example, the reaction of a phosphonoacetamide (B1211979) with benzaldehyde (B42025) using potassium carbonate shows varying yields and E:Z ratios depending on the solvent and temperature used. mdpi.com

A study on the synthesis of (E)-α,β-unsaturated amides demonstrated that conducting the reaction in toluene (B28343) at 100 °C with potassium carbonate resulted in a 65% yield with a high E:Z selectivity of 93:07. mdpi.com Altering the conditions by using acetonitrile (B52724) as the solvent at lower temperatures (50 °C) or higher temperatures (80 °C) led to different outcomes in both yield and selectivity, highlighting the base's role in the reaction's kinetic profile. mdpi.com

The following table details the effect of different reaction conditions on the yield and selectivity in the presence of potassium carbonate.

| Entry | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |

| 1 | Benzaldehyde | Toluene | 100 | 12 | 65 | 93:07 |

| 2 | Benzaldehyde | Acetonitrile | 50 | 24 | 63 | 91:09 |

| 3 | Benzaldehyde | Acetonitrile | 80 | 12 | 68 | 87:13 |

| 4 | Benzaldehyde | Toluene | 100 | 12 | 68 | 61:39 |

This table is based on data from a study on the Horner–Wadsworth–Emmons reaction, illustrating how reaction parameters with potassium carbonate affect the outcome. mdpi.com

Theoretical and Computational Approaches to Reaction Mechanism Prediction

Theoretical and computational chemistry provide powerful tools for predicting and elucidating the complex mechanisms of chemical reactions, including those catalyzed by bases like potassium carbonate. These methods allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and understand the factors that control reaction kinetics and selectivity at a molecular level. While direct computational studies specifically modeling Potassium Carbonate-¹³C are not prominent, the principles are applied to the broader class of reactions involving potassium carbonate.

Computational results can be synergistic with experimental work, helping to explain observed phenomena. For example, in studies of electrocatalysts, computational models have been used to demonstrate how doping with certain elements can facilitate phase transformations and optimize the binding energies of reaction intermediates, leading to higher activity and durability. acs.org Similarly, for reactions involving potassium carbonate, computational approaches can model the deprotonation of a CH-acid, the formation of the carbanion, and its subsequent reaction with an electrophile. researchgate.net These models can help rationalize why certain solvents or temperatures favor the formation of one stereoisomer over another, as seen in the Horner–Wadsworth–Emmons reaction. mdpi.com

Isotopic labeling with ¹³C is a critical experimental technique used to validate the predictions made by these theoretical models. By using Potassium Carbonate-¹³C, researchers can experimentally track the fate of the carbonate carbon atom throughout a reaction sequence. The results from techniques like ¹³C NMR spectroscopy can then be compared with the atomic positions and pathways predicted by computational models. wikipedia.org This synergy between theoretical prediction and experimental verification is essential for building a complete and accurate picture of the reaction mechanism.

Applications of Potassium Carbonate 13c in Specialized Scientific Domains

Isotopic Labeling in Materials Science Research

The precise tracking of atomic pathways is crucial for understanding and designing new materials. Potassium Carbonate-13C serves as a powerful tool in this domain, allowing researchers to follow the fate of carbon atoms in various synthetic and analytical contexts.

Investigation of Carbonate Incorporation and Substitution in Biomineral Analogs (e.g., Hydroxyapatite)

Hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone and teeth, is often studied in its carbonated form to better understand biological mineralization processes. The incorporation of carbonate ions into the hydroxyapatite lattice affects its crystallinity, solubility, and mechanical properties. Using this compound as a precursor in the synthesis of these biomaterials allows for unambiguous tracking of the carbonate group.

Research has focused on potassium-carbonate co-substituted hydroxyapatites to explore their potential for applications like CO₂ utilization. rsc.org Studies have successfully synthesized these materials with significant carbonate content (up to 13.0 wt%) via aqueous precipitation methods. rsc.org By using ¹³C-labeled potassium carbonate, researchers can employ techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to precisely determine the location of the carbonate ions within the apatite crystal structure. vub.beresearchgate.netacs.org NMR can distinguish between "A-type" substitutions, where carbonate replaces hydroxyl (OH⁻) ions in the apatite channels, and "B-type" substitutions, where it replaces phosphate (B84403) (PO₄³⁻) groups. researchgate.netacs.orgnih.gov This detailed structural information is vital for correlating substitution patterns with the material's properties and for designing improved biomaterials for bone regeneration and other medical applications.

Tracing Carbon Sources and Reaction Products in Composite Material Synthesis

In the synthesis of advanced composite materials, understanding the reaction mechanisms and the origin of each component in the final product is essential for quality control and process optimization. When potassium carbonate is used as a reagent or catalyst, labeling it with ¹³C provides a clear method for tracing the carbon's path.

For instance, in the creation of polymer or ceramic composites where potassium carbonate might act as a flux or facilitate a specific chemical transformation, K₂¹³CO₃ can be introduced into the reaction mixture. Subsequent analysis of the composite material, for example, using mass spectrometry or ¹³C NMR, can reveal whether the carbon from the carbonate has been incorporated into the material's matrix, has formed specific chemical species at interfaces, or has been released as a gaseous byproduct like carbon dioxide. This mechanistic insight is critical for developing novel materials with tailored properties and for optimizing manufacturing processes to ensure product consistency and performance. The use of ¹³C-labeled precursors is a well-established method for elucidating metabolic pathways and can be applied analogously to track carbon flux in synthetic material systems. medchemexpress.comresearchgate.net

Carbon Capture, Utilization, and Storage (CCUS) Technology Enhancement

Potassium carbonate solutions are a well-established and promising technology for capturing CO₂ from industrial flue gases, often referred to as the "Hot Potassium Carbonate" (HPC) process. harvard.edu The use of this compound in this field is instrumental for research aimed at improving the efficiency and economics of CCUS systems.

Performance Optimization of Potassium Carbonate-Based Absorbents

To enhance the performance of CO₂ absorbents, researchers develop novel sorbent materials, such as potassium carbonate supported on porous materials like alumina (B75360) or activated carbon. put.ac.iracs.orgresearchgate.net Isotopic labeling with ¹³C is a powerful technique to precisely quantify the CO₂ capture capacity and cycling stability of these new materials.

In one area of research, potassium-carbonate co-substituted hydroxyapatite has been investigated as a potential CO₂ sorbent. rsc.org Studies have shown that increasing the degree of co-substitution enhances the CO₂ carrying capacity. By exposing these materials to ¹³CO₂, researchers can accurately measure the amount of captured carbon and study the material's performance over multiple absorption-regeneration cycles.

| Sorbent Composition | Initial CO₂ Carrying Capacity (mmol g⁻¹) |

| Stoichiometric Hydroxyapatite | 0.08 |

| Low K/CO₃ co-substitution | 0.35 |

| High K/CO₃ co-substitution | 0.57 |

This table illustrates how modifying the composition of hydroxyapatite affects its ability to capture CO₂, with data derived from studies on substituted apatites. rsc.org

Using ¹³C allows for the clear differentiation between the captured CO₂ and any other carbon sources within the experimental setup, leading to more accurate performance metrics and a better understanding of how sorbent structure influences its function.

Kinetics and Thermodynamics of CO₂ Stripping in Advanced Processes

A major cost in CCUS is the energy required to regenerate the solvent, a process known as stripping, where the captured CO₂ is released. researchgate.net Understanding the kinetics (how fast the reaction occurs) and thermodynamics (the energy changes involved) of this process is key to reducing costs. utexas.edudtu.dk

Role as a Chemical Auxiliary in Advanced Manufacturing Processes

Beyond its direct role as a reactant, potassium carbonate often serves as a crucial auxiliary chemical in various advanced manufacturing processes, acting as a catalyst, a base, or a pH buffering agent. elchemy.comtridentenergyintl.comlohmann-minerals.com In the research and development phase of these processes, this compound can be employed as a tracer to elucidate complex reaction mechanisms.

For example, in the synthesis of specialty chemicals, pharmaceuticals, or polymers where potassium carbonate is used to facilitate a reaction without being consumed, introducing K₂¹³CO₃ can help confirm its catalytic role. nih.gov By analyzing the reaction products and intermediates for the presence of the ¹³C isotope, chemists can verify that the carbonate carbon is not incorporated into the final product. This helps in understanding the reaction pathway and the precise function of the potassium carbonate. This knowledge is fundamental for process scale-up, troubleshooting, and the development of next-generation catalysts and manufacturing techniques.

Porosity Control in Metal Injection Molding via Sacrificial Templates

A significant application of potassium carbonate, particularly its isotopically labeled form, this compound, lies in the advanced manufacturing of porous metallic components through powder metallurgy techniques that share principles with Metal Injection Molding (MIM). In this context, potassium carbonate serves as a sacrificial template, or "space holder," which is later removed to create a network of interconnected pores within the final metallic structure. The use of this compound as a tracer allows for precise monitoring and optimization of the template removal process, ensuring the desired porosity and structural integrity of the final product.

The fundamental principle involves blending metal powders with potassium carbonate particles. This mixture is then compacted and sintered. During the sintering process, the metal particles fuse together, forming a solid matrix around the potassium carbonate. Subsequently, the potassium carbonate is removed, leaving behind a porous metallic structure. The size and volume fraction of the initial potassium carbonate particles directly dictate the size and percentage of the resulting pores.

The removal of the potassium carbonate template is a critical step, analogous to the debinding stage in traditional MIM. mikeshoppingroom.com This can be achieved through decomposition at elevated temperatures or by dissolution in a suitable solvent. ukm.my The decomposition of potassium carbonate generates gaseous byproducts, which must be able to escape without causing defects in the metallic structure. ukm.my Isotopic labeling with Carbon-13 provides a powerful analytical tool to study the kinetics and efficiency of this removal process. By tracking the ¹³C isotope in the effluent gases or the dissolution medium, researchers can determine the rate and completeness of the template removal, ensuring that no residual carbonate compromises the properties of the final porous metal. acs.orgmdpi.com

Research in the field of lost carbonate sintering, a process closely related to MIM, has demonstrated a clear correlation between the amount of potassium carbonate used and the resulting porosity of the metallic part. Studies on porous copper have shown that increasing the weight percentage of the potassium carbonate space holder leads to a corresponding increase in both volumetric and surface porosity. whiterose.ac.uk

Table 1: Effect of Potassium Carbonate Content on the Porosity of Sintered Copper

| Weight % of K₂CO₃ | Volumetric Porosity (%) | Surface Porosity (%) |

|---|---|---|

| 0 | 50.7 | 28.3 |

| 10 | 65.2 | 38.9 |

| 20 | 72.8 | 46.8 |

| 30 | 78.1 | 52.4 |

| 40 | 80.5 | 60.3 |

| 50 | 81.5 | 73.6 |

The data clearly illustrates that by carefully controlling the amount of the potassium carbonate sacrificial template, it is possible to tailor the porosity of the final metallic component to meet the requirements of specific applications, such as in filters, biomedical implants, and lightweight structural components. The use of this compound in such research allows for a deeper understanding of the pore formation mechanism and optimization of the manufacturing process. ukm.mywhiterose.ac.uk

Green Chemistry Approaches in Chemical Synthesis Utilizing Potassium Carbonate

Potassium carbonate has emerged as a significant reagent in the field of green chemistry, valued for its low environmental impact, ready availability, and efficacy as a mild base and catalyst in a variety of organic syntheses. alfa-chemistry.comtandfonline.com Its application aligns with several key principles of green chemistry, including the use of less hazardous chemical syntheses, and the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound in these contexts serves as a valuable tool for mechanistic studies, allowing researchers to trace the pathway of the carbonate carbon and elucidate its precise role in the catalytic cycle. acs.orgnih.gov

One of the primary advantages of using potassium carbonate is its ability to replace harsher and more corrosive bases, such as alkali metal hydroxides. scispace.com It is effective in promoting a wide range of reactions, including alkylations, condensations, and coupling reactions. alfa-chemistry.com Furthermore, its solubility in water simplifies the work-up procedure, often allowing for an aqueous extraction to remove the catalyst and byproducts, thereby avoiding the use of volatile organic solvents. researchgate.net

A notable example of potassium carbonate's application in green chemistry is in the Claisen-Schmidt condensation reaction for the synthesis of α, β, γ, δ-unsaturated ketones, which are valuable intermediates in the pharmaceutical industry. univ.kiev.ua Research has shown that potassium carbonate can efficiently catalyze this reaction under mild conditions, leading to high yields of the desired product. scispace.com The use of this compound in such a reaction would enable detailed investigation into whether the carbonate is directly involved in the reaction mechanism or if it solely functions as a base to deprotonate one of the reactants.

The efficiency of potassium carbonate as a green catalyst is further demonstrated in the Markovnikov addition of azoles to vinyl acetate. tandfonline.com This reaction proceeds with excellent yields under mild, environmentally friendly conditions. tandfonline.com The catalyst can be easily removed, and the solvent, polyethylene (B3416737) glycol (PEG), can be recycled, further enhancing the green credentials of the process. tandfonline.com

Table 2: Efficacy of Potassium Carbonate in the Synthesis of 1,5-Diarylpentane-2,4-diene-1-one via Claisen-Schmidt Condensation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Ethanol | 50 | 2.5 | 92 |

| NaOH | Ethanol | Room Temp. | 12 | 85 |

| KOH | Ethanol | Room Temp. | 10 | 88 |

| LiOH | Ethanol | Room Temp. | 14 | 75 |

The data highlights the superior performance of potassium carbonate in terms of reaction time and yield compared to other bases, under relatively mild conditions. The utilization of this compound in these and other green chemical processes provides invaluable insights that can lead to the development of even more efficient and sustainable chemical manufacturing methods. scispace.comnih.gov

Prospective Research Directions and Methodological Advancements for Potassium Carbonate 13c

Innovation in High-Yield and Cost-Effective ¹³C-Enrichment Protocols

The widespread use of Potassium carbonate-13C is currently limited by the high cost associated with ¹³C isotope enrichment. Innovations in enrichment protocols are paramount for making this valuable tracer more accessible for large-scale and routine applications.

Current production of ¹³C isotopes often relies on methods like cryogenic distillation of carbon monoxide or methane. tn-sanso.co.jpresearchgate.net While effective, these processes are energy-intensive. Research is now exploring alternative feedstocks and separation technologies. For instance, the distillation of carbon tetrafluoride (CF₄) is being investigated as a safer, low-cost alternative to using flammable and toxic carbon monoxide. tn-sanso.co.jp The goal is to develop scalable processes that can achieve high isotopic purity ( >99 atom% ¹³C) with improved yields. tn-sanso.co.jp

Another promising avenue is the development of advanced chemical exchange methods. These processes leverage slight differences in chemical equilibrium constants between isotopic molecules to achieve separation. While not yet standard for carbonate production, optimizing catalysts and reaction conditions for carbonate-bicarbonate exchange systems could lead to more economical enrichment pathways.

Furthermore, enzymatic methods, which have been successfully used to synthesize other ¹³C-labeled compounds with high yield, present a potential future direction. nih.gov Exploring biocatalytic systems that can efficiently fix ¹³C-labeled carbon dioxide into a carbonate form could offer a green and highly specific production route. The table below outlines a comparison of current and prospective enrichment technologies.

| Enrichment Protocol | Principle | Advantages | Challenges for K₂¹³CO₃ Production |

|---|---|---|---|

| Cryogenic Distillation (CO, CH₄) | Separation based on boiling point differences of isotopologues at very low temperatures. | Established technology, high purity achievable. | High energy consumption; safety concerns with CO (toxic, flammable) and CH₄ (flammable). tn-sanso.co.jp |

| Cryogenic Distillation (CF₄) | Separation using inert and non-toxic carbon tetrafluoride. | Enhanced safety, potentially lower equipment costs. tn-sanso.co.jp | Lower separation factor than CO, requiring more complex distillation column setups. tn-sanso.co.jp |

| Chemical Exchange | Isotope separation based on equilibrium differences in reversible chemical reactions. | Potentially lower energy costs, can operate at ambient temperatures. | Requires development of efficient catalysts and systems for the carbonate-bicarbonate exchange. |

| Enzymatic Synthesis | Use of enzymes (e.g., carbonic anhydrase) to catalyze the incorporation of ¹³CO₂ into carbonate. | High specificity, environmentally friendly conditions. | Scalability, enzyme stability, and cost of large-scale enzyme production. |

Development of In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Understanding the precise role of this compound in a chemical reaction requires observing the transformation of the ¹³C label in real-time. Operando spectroscopy, which involves analyzing a catalyst or reactant under actual working conditions, is a powerful methodology for achieving this. wikipedia.orgrsc.org The development of specialized reaction cells that integrate spectroscopic probes with chemical reactors allows for the simultaneous measurement of reaction kinetics and structural changes. uu.nl

For reactions involving K₂¹³CO₃, techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly valuable.

Operando FTIR Spectroscopy: Can monitor the vibrational frequencies of the ¹³C-carbonate ion and track its conversion into other functional groups, such as carboxylates or labeled carbon dioxide.

Operando NMR Spectroscopy: As ¹³C is an NMR-active nucleus, this technique can directly track the local chemical environment of the labeled carbon atom as it is incorporated into intermediates and final products. sci-hub.senih.gov The combination of flow NMR and FTIR provides complementary quantitative and structural data. nih.gov

These in-situ and operando methods are critical for elucidating complex reaction mechanisms. For example, in catalysis, K₂¹³CO₃ can be used as a base or a precursor. acs.org By monitoring the ¹³C label, researchers can determine if the carbonate is directly involved in the reaction mechanism (e.g., through a carboxylation step) or if it simply acts as a spectator base. This level of mechanistic detail is crucial for designing more efficient and selective catalytic processes.

Expansion of Isotopic Tracing to Complex Biochemical and Environmental Systems

The use of ¹³C-labeled substrates is a powerful tool for metabolic flux analysis and for tracing biogeochemical cycles. royalsocietypublishing.orgnih.gov While ¹³C-glucose and ¹³C-amino acids are commonly used, this compound offers unique opportunities as a tracer for specific pathways, particularly those involving carbon fixation and carboxylation reactions.

In biochemical systems , K₂¹³CO₃ can serve as a source of labeled bicarbonate (H¹³CO₃⁻) in solution. This allows for the tracing of anaplerotic reactions, where intermediates are replenished in metabolic cycles like the Krebs cycle. For example, the activity of carboxylase enzymes, which incorporate bicarbonate into metabolites, can be precisely quantified. This has significant applications in cancer metabolism research, where metabolic rewiring is a key hallmark. springernature.combiorxiv.org Furthermore, in studies of photosynthesis or chemosynthesis, K₂¹³CO₃ can provide the labeled inorganic carbon source to track fixation into biomass.

In environmental science , stable isotope probing with ¹³C is used to track carbon flow through soil microbial communities and aquatic ecosystems. osti.govyoutube.com Amending a soil or water sample with K₂¹³CO₃ can help identify and quantify the activity of autotrophic microorganisms that fix inorganic carbon. This provides direct insight into the base of the food web and helps model the carbon cycle with greater accuracy. oup.com The development of high-resolution analytical techniques, such as Mass Spectrometry Imaging (MSI), now allows for in-situ isotope tracing at the single-cell level, revealing metabolic heterogeneity within complex environmental samples. biorxiv.orgnih.govspringernature.com

Integration of Machine Learning and AI for Predictive Modeling in Isotopic Chemistry

The vast and complex datasets generated by modern analytical techniques present a significant challenge for interpretation. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for predictive modeling in isotopic chemistry. mdpi.com

One of the most promising applications is the prediction of ¹³C NMR spectra. arxiv.orgmedscireview.net AI models, particularly Graph Neural Networks (GNNs), can be trained on large databases of known molecular structures and their corresponding spectra. ncssm.edu These models can then predict the ¹³C NMR chemical shifts for a novel or proposed structure with high accuracy. arxiv.orgncssm.edu For research involving this compound, this means that as the ¹³C label is incorporated into new molecules, AI tools can help predict the spectra of potential intermediates and products, aiding in their identification.

Beyond spectral prediction, ML models can be used to analyze the complex data from isotopic tracing experiments. For instance, AI can help deconvolve complex mass spectrometry data to quantify isotopic enrichment in various metabolites. researchgate.net Machine learning can also be used to build predictive models of isotopic fractionation in environmental systems, helping to interpret the data from tracing studies and improving global climate and biogeochemical models. acs.orgresearchgate.net By training algorithms on hydro-chemical and isotopic data, it is possible to predict isotopic compositions in locations where direct measurements are unavailable, thereby enhancing our understanding of large-scale environmental processes. escholarship.org

Q & A

Q. How is Potassium Carbonate-13C utilized in NMR spectroscopy to enhance molecular structure analysis?

this compound serves as a critical tracer in NMR spectroscopy due to the detectable spin-½ nucleus of carbon-13. Unlike natural-abundance carbon (predominantly ¹²C), ¹³C-labeled compounds enable precise tracking of molecular environments and dynamic processes. For example, in metabolic studies, researchers incorporate this compound into precursors (e.g., glucose or acetate) to trace isotopic enrichment in downstream metabolites. This methodology requires optimizing pulse sequences and acquisition parameters to maximize signal-to-noise ratios while minimizing relaxation effects .

Q. What experimental steps ensure isotopic purity when synthesizing ¹³C-labeled compounds using this compound?

Isotopic purity (typically ≥99 atom% ¹³C) must be validated using mass spectrometry (MS) or isotope-ratio mass spectrometry (IRMS). During synthesis, avoid contamination by natural-abundance carbon sources (e.g., atmospheric CO₂). For example, in carboxylation reactions, use airtight systems and inert atmospheres. Post-synthesis, purify products via recrystallization or chromatography, and confirm purity via elemental analysis and ¹³C-NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux data derived from Stable Isotope Resolved Metabolomics (SIRM) studies using this compound?

Discrepancies often arise from isotopic dilution or compartmentalization in cellular systems. To address this, employ computational flux analysis tools (e.g., INCA or OpenFLUX) that integrate isotopomer distributions with kinetic models. Validate results by cross-referencing with parallel techniques like ¹³C-MRI or LC-MS/MS. For instance, inconsistencies in TCA cycle flux measurements may require adjusting for mitochondrial vs. cytosolic isotopic pools .

Q. What methodological strategies mitigate isotopic effects on pharmacokinetics when using this compound in drug metabolism studies?

Heavy isotope effects (e.g., altered bond vibrational frequencies) can subtly influence metabolic rates. To isolate tracer effects, compare pharmacokinetic profiles of ¹³C-labeled and unlabeled compounds in controlled in vitro systems (e.g., hepatocyte assays). Use high-resolution MS to distinguish isotopic peaks and quantify fractional turnover rates. Document deviations using Arrhenius plots to assess kinetic isotope effects (KIEs) .

Q. How can this compound be integrated into the study of carbon-based nanomaterials like graphene or carbon nanotubes?

In materials science, ¹³C labeling enables precise characterization of carbon lattice dynamics via Raman spectroscopy or TEM-EELS. For example, synthesize graphene oxide using ¹³C-labeled precursors (e.g., ¹³C-glucose) and this compound as a pH regulator. Analyze isotopic enrichment to map defect sites or doping efficiency. Pair with DFT simulations to correlate isotopic signatures with electronic properties .

Methodological Considerations

Q. What protocols ensure reproducibility in ¹³C tracer studies involving this compound?

- Standardization : Use certified reference materials (CRMs) for instrument calibration.

- Data Reporting : Adhere to MIAPE or MIAMI guidelines for metadata (e.g., isotopic purity, synthesis conditions).

- Cross-Validation : Replicate experiments across multiple analytical platforms (e.g., NMR, MS, IRMS) .

Q. How should researchers design controls for experiments using this compound in microbial metabolism studies?

Include:

- Natural-abundance controls : Use unlabeled carbonate to baseline correct ¹³C signals.

- Isotopic scrambling controls : Monitor non-enzymatic exchange reactions (e.g., bicarbonate ↔ CO₂ equilibration).

- Null mutants : Use microbial strains lacking target enzymes to confirm pathway specificity .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to its Material Safety Data Sheet (MSDS):

- Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact (H302+H312).

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Waste Disposal : Collect ¹³C-labeled waste separately and comply with radiation safety protocols if co-handling radioactive isotopes .

Data and Literature Integration

Q. How can researchers critically evaluate conflicting literature on isotopic tracer applications of this compound?

Perform a systematic review focusing on:

Q. What strategies align the use of this compound with FAIR data principles (Findable, Accessible, Interoperable, Reusable)?

Deposit raw datasets (e.g., NMR spectra, MS chromatograms) in repositories like MetaboLights or ChemSpider. Use standardized ontologies (e.g., ChEBI for compound identifiers) and cite CAS 122570-45-0 for unambiguous referencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.